molecular formula C9H8F3NO3 B8341291 Nitro-4-(2,2,2-trifluoro-1-methyl-ethoxy)-benzene

Nitro-4-(2,2,2-trifluoro-1-methyl-ethoxy)-benzene

Cat. No. B8341291
M. Wt: 235.16 g/mol
InChI Key: JNOHGNARMGFGTH-UHFFFAOYSA-N
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Patent
US08440710B2

Procedure details

Nitro-4-(2,2,2-trifluoro-1-methyl-ethoxy)-benzene (6.74 g) was dissolved in MeOH (70 mL). Pd on carbon (10% Pd, 500 mg) was added and the mixture was hydrogenated at RT for 12 hours. The suspension was filtered and the filtrate was concentrated in vacuo to provide the title compound as a brown liquid (5.8 g). Rf: 0.38 (silica gel, ether/heptane 1:1). MS (m/e): 206.1 (MH+).
Quantity
6.74 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH:11]([CH3:16])[C:12]([F:15])([F:14])[F:13])=[CH:6][CH:5]=1)([O-])=O>CO.[Pd]>[F:13][C:12]([F:14])([F:15])[CH:11]([CH3:16])[O:10][C:7]1[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
6.74 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC(C(F)(F)F)C
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC(C(OC1=CC=C(C=C1)N)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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